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Discovery, Synthesis, and Medicinal Chemistry Applications

Executive Summary

6-Bromoquinolin-4-ol (CAS: 145369-94-4), often referred to as 6-bromo-4-hydroxyquinoline,
is a "privileged scaffold" in modern medicinal chemistry.[1] While historically rooted in the dye
and antimalarial research of the early 20th century, it has experienced a renaissance in the
21st century as a critical intermediate for the synthesis of Type | and Type Il kinase inhibitors
(e.g., PIBK/mTOR inhibitors like Omipalisib).

Its structural duality—possessing a nucleophilic oxygen at C4 (tautomeric with the C4-carbonyl)
and an electrophilic bromine handle at C6—allows for orthogonal functionalization. This guide
detalils its historical trajectory, optimized synthetic protocols, and its role as a linchpin in
divergent drug discovery campaigns.

Chemical Identity & Physical Properties[2][3][4][5]

The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline)
and the keto form (4(1H)-quinolone). In solution and solid state, the keto form often
predominates, though "4-ol" remains the common nomenclature.
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Property Specification
6-Bromoquinolin-4-ol; 6-bromo-1H-quinolin-4-
IUPAC Name
one
CAS Number 145369-94-4
Molecular Formula CoHeBrNO
Molecular Weight 224.05 g/mol
Melting Point 280-285 °C (dec.)
- Low in water; soluble in DMSO, DMF, hot acetic
Solubility ]
acid.
pKa ~11.5 (OH/NH acidic), ~2.5 (Basic N)

Historical Evolution: From Dyes to Targeted Therapy
The Classical Era (1887-1950)

The synthesis of 4-hydroxyquinolines traces back to the Conrad-Limpach (1887) and Gould-
Jacobs (1939) reactions. Early interest was driven by the search for antimalarial analogs of

qguinine. During WWII, thousands of quinoline derivatives were screened. While the 7-chloro
analog (precursor to Chloroquine) became famous, the 6-bromo variant was synthesized as
part of Structure-Activity Relationship (SAR) libraries to test halogen steric effects, though it
lacked the potency of its 7-substituted counterparts against Plasmodium.

The Kinase Renaissance (2000-Present)

The molecule's significance shifted dramatically with the advent of targeted oncology. The 6-
bromo substituent proved to be an ideal "handle" for Palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into the ATP-
binding pockets of kinases.

o Key Milestone: The development of GSK2126458 (Omipalisib), a potent PISBK/mTOR
inhibitor, utilizes 6-bromo-4-iodoquinoline (derived from 6-bromoquinolin-4-ol) as a core
building block.
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Synthetic Methodologies

Two primary routes exist: the classical thermal cyclization and the modern Meldrum's acid
approach. The latter is recommended for laboratory-scale purity and yield.

Diagram: Synthetic Pathways
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Caption: Comparison of the Classical Gould-Jacobs (Route A) and the Modern Meldrum's Acid
(Route B) pathways.

Protocol A: Modern Meldrum's Acid Route
(Recommended)

This method avoids the isolation of the ester intermediate and typically offers higher purity.

e Reagents: 4-Bromoaniline (1.0 eq), Meldrum's acid (1.2 eq), Triethyl orthoformate (excess),
Ethanol (solvent).

o Condensation: Reflux Meldrum's acid in triethyl orthoformate for 2 hours. Add 4-bromoaniline
and reflux for an additional 2—3 hours.

e |solation: Cool to RT. The intermediate adduct precipitates.[2] Filter and wash with ethanol.

e Cyclization: Add the adduct portion-wise to boiling Diphenyl Ether (Ph20) at 250°C.
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o Critical Step: Maintain temperature >240°C to ensure rapid decarboxylative cyclization and
prevent polymerization.

o Workup: Cool to ~50°C. Pour slowly into hexane or petroleum ether. The product precipitates
as a solid.[2][3] Filter, wash with hexane to remove diphenyl ether, and dry.

e Yield: Typically 60-75%.

Protocol B: Classical Gould-Jacobs Route

o Condensation: Heat 4-bromoaniline with Diethyl ethoxymethylenemalonate (DEEM) at 110°C
(neat) until ethanol evolution ceases.

Cyclization: Add the resulting acrylate oil to refluxing diphenyl ether (250°C) for 1 hour.

Hydrolysis: The product of step 2 is an ester (Ethyl 6-bromo-4-hydroxyquinoline-3-
carboxylate). Saponify with 10% NaOH, then acidify to get the carboxylic acid.

Decarboxylation: Heat the acid in quinoline/copper bronze to remove the C3-carboxyl group.

Note: This route is longer and lower yielding (30—45% overall) but uses cheaper reagents.

Medicinal Chemistry Applications

The utility of 6-bromoquinolin-4-ol lies in its ability to serve as a divergent synthesis hub.

Functionalization Logic
e C4 Position (OH): Converted to Cl (using POCIs) or | (using HI/P). This activates the position

for SNAr reactions with amines (to make aminoquinolines) or ethers.

o C6 Position (Br): Remains intact during C4 functionalization. Used subsequently for
Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or heteroaryl
groups.

Diagram: Divergent SAR Workflow
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Caption: Divergent synthesis strategy transforming the scaffold into complex kinase inhibitors.

Key Case Study: Synthesis of Omipalisib Intermediate

To synthesize the core of GSK2126458, 6-bromoquinolin-4-ol is first converted to 6-bromo-4-
iodoquinoline. The iodine at C4 is more reactive than the bromine at C6, allowing for a selective
Suzuki coupling at C4 before addressing the C6 bromine, or vice versa depending on the
specific protecting group strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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